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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B15599883

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye ATTO
590 and its applications in flow cytometry (FACS). This document details the dye's core
properties, offers guidance for its use in experimental settings, and provides detailed protocols
for immunophenotyping.

Introduction to ATTO 590

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.[1][2][3] It is
recognized for its strong absorption, high fluorescence quantum yield, and significant thermal
and photostability.[1][2][3] These characteristics make it a highly suitable candidate for a range
of applications, including single-molecule detection, high-resolution microscopy, and, notably,
flow cytometry.[1][2][3] The dye is moderately hydrophilic and is available as a mixture of two
iIsomers with nearly identical absorption and fluorescence properties.[1][2]

Core Properties of ATTO 590

A thorough understanding of the spectral and physical properties of ATTO 590 is crucial for its
effective implementation in flow cytometry experiments, particularly for panel design and
instrument setup.

Spectral Properties

ATTO 590 is most efficiently excited by laser lines in the yellow-orange range of the spectrum.
[1][2] Its excitation and emission maxima are well-suited for standard flow cytometer
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configurations equipped with a 561 nm or 594 nm laser.

Property Value Source
Excitation Maximum (Aex) 593 - 594 nm [3114]
Emission Maximum (Aem) 622 - 624 nm [31[4]
Molar Extinction Coefficient (g) 120,000 cm—iM—1 [31141[5]
Fluorescence Quantum Yield

0.80 [3][5]
(P)
Fluorescence Lifetime (1) 3.7ns [31[5]

hvsicochemical

Property Value Source
Molecular Weight (NHS-ester) 788 g/mol [5]
Molecular Weight (Maleimide) 813 g/mol [5]

ATTO 590 in Flow Cytometry: Performance and
Considerations

ATTO 590's characteristics make it a valuable tool for multicolor flow cytometry. Its brightness
and photostability allow for the detection of both abundant and rare antigens.

Brightness and Photostability

ATTO 590 is characterized by its high fluorescence quantum yield, contributing to its
brightness. While a direct quantitative comparison of its stain index to other fluorochromes like
Phycoerythrin (PE) is not readily available in the provided search results, its photostability is a
noted advantage.[1][2][3] This resistance to photobleaching is beneficial in sorting applications
where cells are exposed to the laser for extended periods.

Quantitative data on the photobleaching rate of ATTO 590 in a flow cytometry context is not
available in the provided search results.
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Recommended Instrument Configuration

For optimal excitation of ATTO 590, a flow cytometer equipped with a yellow-green (561 nm) or
an orange (594 nm) laser is recommended. The primary emission filter should be centered
around its emission maximum of 622-624 nm, with a typical bandpass filter being 620/20 nm or
similar.

Spillover and Compensation

In multicolor flow cytometry, spectral overlap, or spillover, of a fluorochrome's emission into a
detector intended for another dye must be corrected through a process called compensation.
ATTO 590, with its emission maximum at ~624 nm, will have some spectral overlap with
detectors for fluorochromes that emit at longer wavelengths, such as those in the PE-Texas
Red or PE-Cy5.5 channels.

A specific, publicly available spillover matrix or a comprehensive set of compensation
percentages for ATTO 590 into common flow cytometry channels (e.g., FITC, PE, PE-Cy7,
APC) was not found in the search results. Therefore, it is imperative to determine these values
empirically on your specific instrument with your specific reagents.

The process of compensation involves running single-stained controls for each fluorochrome in
the panel, including ATTO 590. This allows the software to calculate the percentage of signal
from ATTO 590 that is being detected in other channels and subtract it accordingly.

Experimental Protocols

The following is a detailed protocol for the immunofluorescent staining of cell surface markers
using an ATTO 590-conjugated antibody for analysis by flow cytometry.

General Workflow for Cell Surface Staining
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Caption: General workflow for immunofluorescent staining of cell surface markers.
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Detailed Staining Protocol

Materials:
e Cells of interest
e Flow Cytometry Staining Buffer (e.g., PBS with 1-2% FBS or BSA and 0.1% sodium azide)
o Fc receptor blocking reagent (optional, recommended for immune cells)
e ATTO 590-conjugated primary antibody
e 12x75mm polystyrene tubes or 96-well round-bottom plates
e Centrifuge
e Flow cytometer
Procedure:
e Cell Preparation:
o Prepare a single-cell suspension from your tissue or cell culture.

o Wash the cells by adding 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-
400 x g for 5 minutes at 4°C, and carefully aspirating the supernatant.

o Resuspend the cell pellet in staining buffer and perform a cell count and viability
assessment.

e Staining:
o Aliquot 1 x 10° cells in 100 uL of staining buffer into each tube or well.

o (Optional) If staining immune cells that express Fc receptors (e.g., B cells, monocytes),
perform an Fc block by adding an appropriate blocking reagent and incubating for 10-15
minutes at room temperature.

o Add the predetermined optimal amount of ATTO 590-conjugated antibody to the cells.
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o Vortex gently and incubate for 20-30 minutes at 2-8°C, protected from light.
e Washing:

o Add 2 mL of cold staining buffer to each tube (or 200 puL to each well) and centrifuge at
300-400 x g for 5 minutes at 4°C.

o Aspirate the supernatant.

o Repeat the wash step one more time to ensure removal of unbound antibody.
o Data Acquisition:

o Resuspend the final cell pellet in 200-400 uL of staining buffer.

o Protect the samples from light and keep them on ice until acquisition.

o Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters
for ATTO 590.

o Remember to acquire single-stained compensation controls for ATTO 590 and all other
fluorochromes in your panel.

Multicolor Panel Design with ATTO 590

When incorporating ATTO 590 into a multicolor panel, several factors should be considered to
ensure high-quality data.

Logical Relationships in Panel Design
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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